2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid
Overview
Description
2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid is an organic compound that features a unique structure combining an indene moiety with an acetamidoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid typically involves the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, 2,3-dihydro-1H-inden-1-one can be prepared by the reduction of indanone using sodium borohydride.
Introduction of the Acetamido Group: The acetamido group can be introduced by reacting the indene derivative with acetic anhydride in the presence of a base such as pyridine.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid can undergo various chemical reactions, including:
Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The acetamido group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Indene ketones, indene carboxylic acids.
Reduction: Saturated indene derivatives.
Substitution: Various substituted acetamido derivatives.
Scientific Research Applications
2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Materials Science: It can be utilized in the development of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: The compound can serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indene moiety may facilitate binding to hydrophobic pockets, while the acetamidoacetic acid group can form hydrogen bonds and electrostatic interactions with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid
- 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine
Uniqueness
2-(2,3-dihydro-1H-inden-2-yl)-2-acetamidoacetic acid is unique due to its combination of an indene moiety with an acetamidoacetic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-acetamido-2-(2,3-dihydro-1H-inden-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(15)14-12(13(16)17)11-6-9-4-2-3-5-10(9)7-11/h2-5,11-12H,6-7H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEDTAFHZQIEFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1CC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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